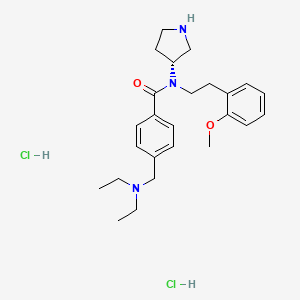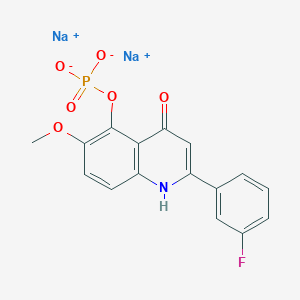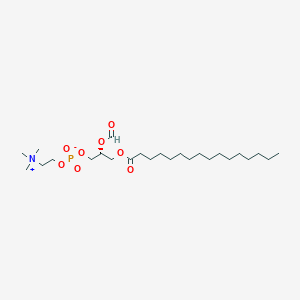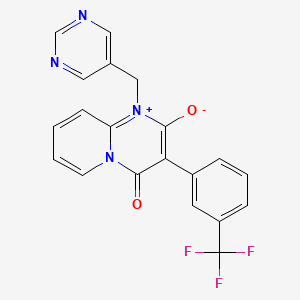
三氟美唑嘧啶
描述
Triflumezopyrim (TFZP) is an important synthetic compound used in a variety of scientific and medical applications. It is a highly active and versatile compound that has been used for the synthesis of many different compounds and in the development of novel drugs.
科学研究应用
害虫防治功效
三氟美唑嘧啶是一种新型的中间离子杀虫剂,对各种害虫有效,尤其是在水稻种植中。研究表明,它对控制稻飞虱(包括对其他杀虫剂有抗性的稻飞虱)有效。例如,研究表明,三氟美唑嘧啶对飞虱种群有剧毒,其有效性超过了常用的杀虫剂吡虫啉(Zhu 等人,2018 年)。此外,它已被证明是一种有效的稻田漏斗害虫杀虫剂,可以有效减少漏斗害虫种群并增加粮食产量(Guruprasad 等人,2016 年)。
对非目标生物的影响
三氟美唑嘧啶对非目标生物的毒性也较低,被认为是环境友好的。研究强调了它的选择性毒性,对稻田生态系统中的某些有益节肢动物无害(Zhu 等人,2018 年)。
作用机制
三氟美唑嘧啶的杀虫机制涉及抑制尼古丁乙酰胆碱受体 (nAChR),这与作为 nAChR 激动剂发挥作用的其他杀虫剂不同。这种作用方式有助于其对害虫(如已对新烟碱类化合物产生抗性的褐飞虱)的有效性(Cordova 等人,2016 年)。此外,据报道,三氟美唑嘧啶与 nAChR 的正构位结合,对受体产生快速且持久的抑制作用(Du 等人,2021 年)。
环境动态和安全性
对三氟美唑嘧啶环境动态的研究表明,它可以被植物根和叶吸收,在水稻植株内表现出很高的向顶运输。这种转运特性对其控制害虫的有效性至关重要(Fan 等人,2020 年)。此外,对其在水稻中残留影响的研究表明,其膳食摄入相关的公共健康风险较低,进一步证实了其在农业中的安全性(Zhang 等人,2022 年)。
抗性管理
抗性管理的研究对于维持三氟美唑嘧啶等杀虫剂的功效至关重要。研究已经检查了与害虫(如褐飞虱)的三氟美唑嘧啶抗性相关的遗传和适应性成本,为优化抗性管理策略提供了宝贵的见解(Qin 等人,2021 年)。
作用机制
生化分析
Biochemical Properties
Triflumezopyrim interacts with various biomolecules, notably the nicotinic acetylcholine receptor (nAChR). It has been found to displace imidacloprid from nAChR in aphid membranes, indicating that Triflumezopyrim binds to the orthosteric site of the nAChR . This interaction plays a crucial role in its insecticidal activity.
Cellular Effects
Triflumezopyrim has significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit the generational growth and reproduction of the small brown planthopper, Laodelphax striatellus . It influences cell function by interacting with the nAChR, which can affect cell signaling pathways and cellular metabolism .
Molecular Mechanism
Triflumezopyrim exerts its effects at the molecular level primarily through its interaction with the nAChR. It inhibits nAChR currents, distinguishing it from other insecticides in IRAC Group 4, which are typically nAChR agonists . This unique mechanism of action contributes to Triflumezopyrim’s high efficacy against pests that have developed resistance to other insecticides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triflumezopyrim have been observed to change over time. For example, the half-lives of Triflumezopyrim were found to range from 2.21 to 3.02 days in plant tissues and 3.78 to 4.79 days in soil . This indicates that Triflumezopyrim has reasonable persistence and can remain effective against pests for up to 7-10 days after application .
Metabolic Pathways
It has been observed that Triflumezopyrim can induce the activities of certain detoxification enzymes, such as glutathione S-transferase and cytochrome P450 monooxygenase . These enzymes play a crucial role in the metabolism of xenobiotics, suggesting that Triflumezopyrim may influence these metabolic pathways.
Transport and Distribution
Triflumezopyrim can be absorbed by both the roots and leaves of plants. In rice plants, it has been found to form a systematic distribution when absorbed by roots. When absorbed by leaves, it can be transported to the bottom leaves, but is not detected in the roots . This indicates that Triflumezopyrim exhibits high acropetal translocation within the plant .
属性
IUPAC Name |
4-oxo-1-(pyrimidin-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]pyrido[1,2-a]pyrimidin-1-ium-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O2/c21-20(22,23)15-5-3-4-14(8-15)17-18(28)26-7-2-1-6-16(26)27(19(17)29)11-13-9-24-12-25-10-13/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZOTJOOBRODLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](C(=C(C(=O)N2C=C1)C3=CC(=CC=C3)C(F)(F)F)[O-])CC4=CN=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155139 | |
| Record name | Triflumezopyrim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263133-33-0 | |
| Record name | Triflumezopyrim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263133-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triflumezopyrim [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263133330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triflumezopyrim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrimidin-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]pyrido[1,2-a]pyrimidin-1-ium-3-ide-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.250.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUMEZOPYRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP0231M1ER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Triflumezopyrim in insects?
A1: Triflumezopyrim acts as a competitive modulator of nicotinic acetylcholine receptors (nAChRs) in insects. [, , ] It binds to the orthosteric site of these receptors, leading to potent inhibition of neuronal signaling. []
Q2: How does Triflumezopyrim's interaction with nAChRs differ from that of neonicotinoids?
A2: While both Triflumezopyrim and neonicotinoids target nAChRs, Triflumezopyrim primarily acts as an antagonist, causing receptor inhibition with minimal agonism. [, ] Neonicotinoids, on the other hand, function primarily as agonists, leading to receptor activation and subsequent desensitization. [, ]
Q3: Does Triflumezopyrim exhibit cross-resistance with neonicotinoids?
A3: Triflumezopyrim shows limited cross-resistance with neonicotinoids. [] Field populations of brown planthoppers (Nilaparvata lugens) resistant to neonicotinoids have shown susceptibility to Triflumezopyrim. [, , , ]
Q4: How does Triflumezopyrim affect insect behavior and physiology?
A4: Triflumezopyrim disrupts feeding behavior in insects like the brown planthopper (N. lugens) and the small brown planthopper (Laodelphax striatellus). [, , , ] Studies have shown prolonged non-probing periods, reduced phloem ingestion, and decreased honeydew secretion in treated insects. [, ] These effects ultimately impair insect growth, development, reproduction, and survival. [, , ]
Q5: What downstream effects are observed in insects following Triflumezopyrim exposure?
A5: Triflumezopyrim can impact various physiological processes in insects, including:
- Reduced fecundity: Triflumezopyrim affects egg production, hatching rates, and the expression of genes related to vitellogenin and juvenile hormone. [, , ]
- Impaired development: Exposure can lead to prolonged pre-adult developmental stages and influence the expression of genes involved in molting. [, , ]
- Altered enzyme activity: Triflumezopyrim can induce detoxification enzymes like cytochrome P450 monooxygenases (P450s), potentially contributing to resistance mechanisms. [, , , ]
Q6: What is the molecular formula and weight of Triflumezopyrim?
A6: The molecular formula of Triflumezopyrim is C17H10ClF3N4OS and its molecular weight is 408.8 g/mol.
Q7: What is known about the material compatibility and stability of Triflumezopyrim?
A8: Research indicates that Triflumezopyrim is compatible with certain fungicides for tank-mixing applications in rice fields, demonstrating its potential for integrated pest management strategies. [, , ] Studies have also explored its stability in different matrices like rice plants, soil, and water, which is crucial for understanding its residual behavior in the environment. [, , ]
Q8: How do structural modifications of Triflumezopyrim affect its insecticidal activity?
A9: While the provided research focuses primarily on Triflumezopyrim, related studies exploring pyrido[1,2-a]pyrimidine mesoionic compounds highlight the impact of structural modifications on their activity. [, , ] These studies indicate that substitutions at various positions, including the 1-position with indole or amido groups, can significantly influence the potency and selectivity against different insect species. [, , ]
Q9: What are the known mechanisms of resistance to Triflumezopyrim in insects?
A10: Research suggests that enhanced detoxification by P450 enzymes could contribute to Triflumezopyrim resistance. [, , ] Studies on the small brown planthopper (L. striatellus) have shown increased P450 activity and overexpression of specific P450 genes (e.g., CYP303A1, CYP4CE2, CYP419A1v2) in Triflumezopyrim-resistant strains. []
Q10: What is known about the toxicity and safety profile of Triflumezopyrim?
A11: While specific toxicological data is not extensively discussed in these papers, Triflumezopyrim is generally considered to have a favorable toxicological profile compared to some neonicotinoids. [] Its low toxicity to non-target organisms and reduced environmental impact are highlighted as advantages. []
Q11: Are there any concerns regarding the environmental impact and degradation of Triflumezopyrim?
A12: Research has investigated the residual behavior and translocation of Triflumezopyrim in rice plants and the environment. [, , ] Studies on its uptake, translocation, and degradation patterns are crucial for assessing potential risks and establishing appropriate safety measures for its use in agriculture.
Q12: Are there any alternatives or substitutes for Triflumezopyrim in insect control?
A12: The research highlights several other insecticides used for controlling rice planthoppers, including:
- Neonicotinoids: Imidacloprid, thiamethoxam, dinotefuran, nitenpyram [, , , , , , ]
- Other chemistries: Pymetrozine, buprofezin, chlorpyrifos, etofenprox, fipronil, sulfoxaflor, spinetoram [, , , , , , , , , ]
Q13: What are some future research directions for Triflumezopyrim?
A13: Further research on Triflumezopyrim could focus on:
- Elucidating the precise binding sites and interactions of Triflumezopyrim with insect nAChR subtypes to understand its selectivity and potential for resistance development. [, , ]
- Exploring its potential in combination with other control methods like biological control agents or RNA interference (RNAi) technologies for sustainable pest management. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026375.png)
![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026379.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026380.png)
![(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol](/img/structure/B3026384.png)


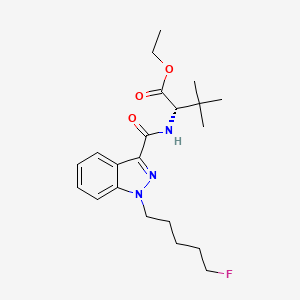

![N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B3026393.png)
![N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam](/img/structure/B3026394.png)
![9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester](/img/structure/B3026395.png)
